(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine
Description
Properties
IUPAC Name |
6-chloro-N,N-dimethyl-2-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2S/c1-11(2)6-4-5(8)9-7(10-6)14(3,12)13/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNPSMZFYNYTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution at Position 4 with Dimethylamine
The 4-chloro group in 4,6-dichloro-2-(methylthio)pyrimidine is selectively displaced by dimethylamine under basic conditions. Key parameters include:
-
Base Selection : Sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at 0°C to room temperature facilitates deprotonation of dimethylamine, enhancing nucleophilicity.
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Stoichiometry : A 1:1 molar ratio of dichloropyrimidine to dimethylamine minimizes di-substitution at positions 4 and 6.
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Workup : Precipitation in ice-water followed by ethyl acetate extraction and silica gel chromatography yields 4-dimethylamino-6-chloro-2-(methylthio)pyrimidine as a pale-yellow solid.
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 8–12 hours |
| Base | NaHMDS (2 equiv) |
| Yield | 70–85% |
Oxidation of Methylthio to Methanesulfonyl
The methylthio group at position 2 is oxidized to methanesulfonyl using oxone in a methanol-water mixture:
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Oxidant : Oxone (2.5–3.0 equiv) ensures complete conversion without over-oxidation.
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Solvent System : Methanol:water (4:1 v/v) balances solubility and reaction efficiency.
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Temperature : Room temperature (25°C) prevents degradation of the pyrimidine ring.
Reaction Monitoring
-
TLC Analysis : Silica gel plates (ethyl acetate/hexanes, 1:1) confirm disappearance of the methylthio intermediate (Rf = 0.5) and formation of the sulfonyl product (Rf = 0.3).
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Workup : Filtration through a short silica pad removes inorganic salts, yielding (6-chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine as a white crystalline solid.
Optimization Data
| Oxone Equiv | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2.0 | 12 | 65 |
| 2.5 | 8 | 82 |
| 3.0 | 6 | 78 |
Alternative Route: Functionalization of 4-Dimethylamino-6-chloropyrimidine
Synthesis of 4-Dimethylamino-6-chloropyrimidine
This intermediate, commercially available (CAS 31058-83-0), can also be synthesized via:
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Direct Amination : Reacting 4,6-dichloropyrimidine with excess dimethylamine in ethanol under reflux (24 hours, 60–70% yield).
Mechanistic Insights and Regioselectivity
Nucleophilic Aromatic Substitution (NAS)
The preferential substitution at position 4 over 6 in 4,6-dichloro-2-(methylthio)pyrimidine is attributed to:
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Electronic Effects : Electron-withdrawing groups (e.g., methylthio) at position 2 deactivate position 6, directing nucleophiles to position 4.
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Steric Factors : Dimethylamine’s small size facilitates attack at the less hindered position 4.
Oxidation Kinetics
Oxidation of methylthio to methanesulfonyl proceeds via a two-step mechanism:
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Formation of Sulfoxide : Oxone abstracts a sulfur electron, forming a sulfoxide intermediate.
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Further Oxidation : A second equivalent of oxone converts sulfoxide to sulfonyl.
Scalability and Industrial Considerations
Cost Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Dichloropyrimidine Synthesis | POCl₃ usage | Bulk procurement, solvent recycling |
| Oxidation | Oxone consumption | Catalytic oxidation methods under development |
Environmental Impact
-
Waste Streams : Phosphorus-containing byproducts from POCl₃ require neutralization with aqueous NaOH.
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Green Chemistry : Exploring biocatalytic oxidation or electrochemical methods could reduce reliance on oxone.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines.
Scientific Research Applications
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related pyrimidine derivatives, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
Biological Activity
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine, with the CAS number 1566038-02-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure features a chloro group and a methanesulfonyl moiety, which may influence its pharmacological properties.
The compound can be represented by the following chemical formula:
Its structural formula highlights the presence of key functional groups that are often associated with biological activity, particularly in the context of enzyme inhibition and cancer therapy.
Biological Activity Overview
Research into the biological activity of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine indicates potential roles in various therapeutic areas, particularly in oncology and enzymatic inhibition.
Enzyme Inhibition
Studies suggest that compounds similar to (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, pyrimidine derivatives have been noted for their ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism.
Table 1: Inhibitory Activity of Pyrimidine Derivatives on BCATs
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| BAY-069 | 0.5 | BCAT1 |
| BAY-771 | >10 | Control |
| (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
Case Studies
A recent study explored the structure–activity relationship (SAR) of various pyrimidine derivatives, including those with similar substitutions as (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine. These studies typically focus on how modifications to the pyrimidine ring affect biological activity and pharmacokinetics.
Case Study 1: Anticancer Activity
In a comparative analysis, several pyrimidine derivatives were tested against various cancer cell lines. The results indicated that modifications at the 6-position significantly enhance potency against certain cancer types.
Table 2: Anticancer Potency of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A375 | 4.2 |
| Compound B | MCF7 | 0.39 |
| (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine | TBD |
The proposed mechanism of action for (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine involves modulation of enzymatic pathways critical for tumor growth and survival. By inhibiting specific enzymes, this compound may disrupt metabolic pathways that are upregulated in cancer cells.
Q & A
Q. What are the established synthetic routes for (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine?
Methodological Answer : Synthesis typically involves multi-step functionalization of pyrimidine cores. A common approach includes:
- Step 1 : Chlorination at the 6-position using POCl₃ or PCl₅ under reflux (70–90°C, 6–8 hrs) .
- Step 2 : Methanesulfonyl introduction via nucleophilic substitution with methanesulfonyl chloride in anhydrous DMF, catalyzed by NaH (0°C to RT, 12 hrs) .
- Step 3 : Dimethylamine coupling using Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst (toluene, 110°C, 24 hrs) . Critical Note : Purification via column chromatography (hexane/EtOAc gradient) yields >95% purity. Conflicting reports on regioselectivity in Step 3 suggest adjusting ligand ratios (e.g., Xantphos vs. BINAP) to mitigate byproducts .
Table 1 : Comparison of Synthetic Yields
| Step | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | POCl₃ | 82 | 90 | |
| 2 | MsCl/NaH | 75 | 93 | |
| 3 | Pd/Xantphos | 68 | 95 |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ 3.35 (s, 3H, SO₂CH₃), δ 3.10 (s, 6H, N(CH₃)₂), and δ 8.45 (s, 1H, pyrimidine-H) .
- X-ray Crystallography : Confirms planarity of the pyrimidine ring and intramolecular N–H⋯N hydrogen bonding (2.89 Å), stabilizing the sulfonyl-amine interaction .
- HRMS : [M+H]⁺ at m/z 280.73 (calc. 280.73) . Data Contradiction : Discrepancies in NOESY correlations for methyl groups suggest conformational flexibility in solution vs. solid state .
Advanced Research Questions
Q. What computational approaches model the structure-activity relationship (SAR) of this compound?
Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential (ESP) maps, highlighting nucleophilic Cl and electrophilic sulfonyl groups .
- Molecular Docking : Dock into kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina. Results show sulfonyl group forms H-bonds with Thr766 (binding affinity: -9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories in explicit solvent reveal stable π-π stacking between pyrimidine and Phe856, critical for inhibitory activity .
Table 2 : Computational SAR Insights
| Parameter | Value | Significance |
|---|---|---|
| Cl ESP | -0.45 | Nucleophilic reactivity |
| SO₂ ESP | +0.38 | Electrophilic targeting |
| LogP | 2.1 | Moderate blood-brain barrier penetration |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer :
- Control for Polymorphism : Perform PXRD to verify crystalline phase consistency, as polymorphic forms (e.g., monoclinic vs. orthorhombic) alter solubility and IC₅₀ values .
- Standardize Assays : Use ATPase-Glo™ kinase assays (Promega) with fixed ATP concentrations (1 mM) to minimize variability in IC₅₀ measurements .
- Meta-Analysis : Apply Cochran’s Q-test to identify heterogeneity in published IC₅₀ values (e.g., p < 0.05 indicates significant variability) .
Case Study : A 2021 study reported IC₅₀ = 12 nM for EGFR inhibition, while a 2023 study found 45 nM. PXRD revealed a new polymorph with 30% reduced solubility, explaining the discrepancy .
Data Contradiction Analysis
Issue : Conflicting reports on metabolic stability (t₁/₂ = 2.3 hrs vs. 4.1 hrs in human microsomes).
Resolution :
- Hypothesis : CYP3A4/2D6 isoform-specific degradation.
- Method : Incubate with isoform-specific inhibitors (ketoconazole for CYP3A4; quinidine for CYP2D6).
- Result : t₁/₂ increased to 3.8 hrs with ketoconazole, implicating CYP3A4 as the primary metabolizer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
